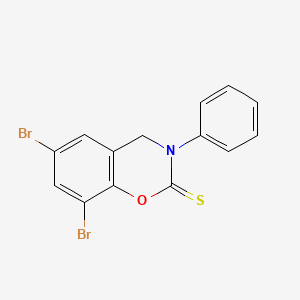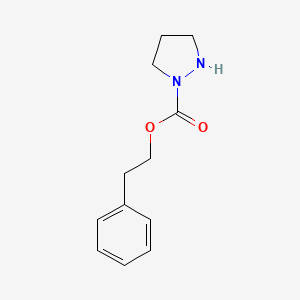
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of chloro and phenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and phenylating agents such as phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)benzene
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)anthracene
Uniqueness
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups, along with the naphthalene core, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
919348-74-6 |
|---|---|
Fórmula molecular |
C25H20Cl2 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
7-chloro-4-(4-chlorophenyl)-1-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H20Cl2/c1-16(2)22-15-23(17-8-10-19(26)11-9-17)21-13-12-20(27)14-24(21)25(22)18-6-4-3-5-7-18/h3-16H,1-2H3 |
Clave InChI |
BAGWAZJGSUWMKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=C(C=CC(=C2)Cl)C(=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


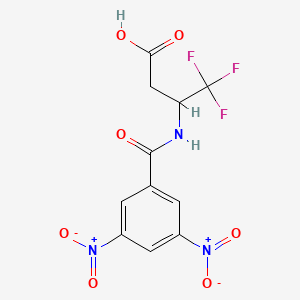
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)
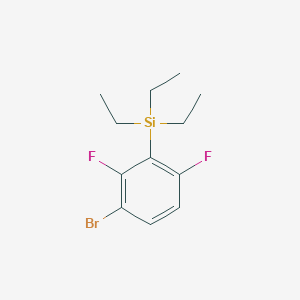
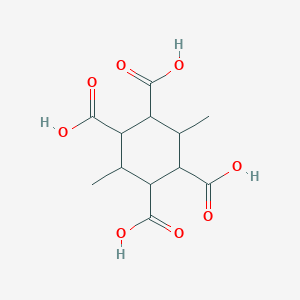
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
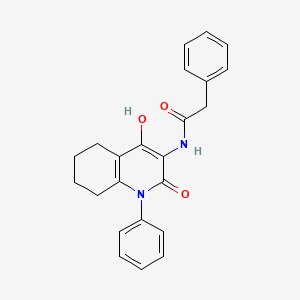
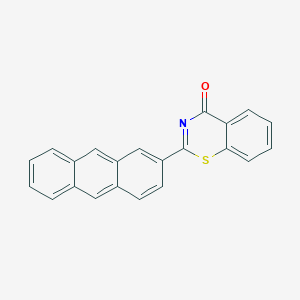
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

